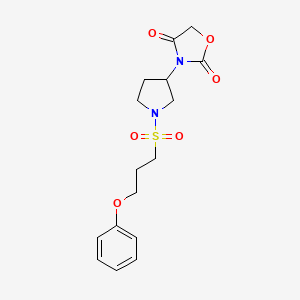

3-(1-((3-Phenoxypropyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(3-phenoxypropylsulfonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O6S/c19-15-12-24-16(20)18(15)13-7-8-17(11-13)25(21,22)10-4-9-23-14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIUUDVAEFFDJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)COC2=O)S(=O)(=O)CCCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((3-Phenoxypropyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the phenoxypropyl sulfonyl group, and the construction of the oxazolidine-2,4-dione moiety. Common synthetic routes may involve:

Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of Phenoxypropyl Sulfonyl Group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.

Construction of Oxazolidine-2,4-dione Moiety: This can be accomplished through cyclization reactions involving amino acids or their derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-((3-Phenoxypropyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxazolidine-2,4-dione moiety to oxazolidine.

Substitution: Nucleophilic substitution reactions can occur at the phenoxypropyl group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

Substitution: Conditions may involve the use of nucleophiles such as amines or thiols.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Oxazolidine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-((3-Phenoxypropyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-((3-Phenoxypropyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxypropyl sulfonyl group may play a role in binding to the active site of enzymes, while the pyrrolidine and oxazolidine-2,4-dione moieties contribute to the overall stability and activity of the compound.

Comparison with Similar Compounds

Structural Analogues from Chroman-2,4-dione Derivatives

highlights several compounds with chroman-2,4-dione cores substituted with amino or hydroxyalkyl groups (Table 1). These share similarities with the target compound in terms of cyclic dione systems but differ in core structure and substituents.

Table 1: Key Structural Comparisons

Key Observations :

Substituent Effects: The sulfonyl group in the target compound may enhance electrophilicity and hydrogen-bond acceptor capacity compared to amino or hydroxy groups in analogues .

Bond Lengths: notes that bond lengths in similar compounds (e.g., C=O, C-N) fall within normal ranges, suggesting comparable conformational stability despite structural variations .

Functional Group Implications

- Sulfonyl vs. Amino Groups: Sulfonyl groups are stronger electron-withdrawing groups than amino substituents, which could alter reactivity in nucleophilic or electrophilic environments.

Q & A

Q. Key techniques :

- NMR spectroscopy : H and C NMR confirm connectivity, with distinct signals for the pyrrolidine C3-H (δ 3.5–4.0 ppm) and oxazolidine-dione carbonyls (δ 170–175 ppm) .

- X-ray crystallography : Resolves stereochemistry at the pyrrolidine ring and sulfonyl group orientation, critical for understanding bioactivity .

- Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] for CHNOS) .

Basic: What in vitro assays are recommended for initial screening of biological activity?

Focus on target-specific assays:

- Enzyme inhibition : Test against serine hydrolases (e.g., elastase) via fluorogenic substrate assays, given structural similarity to oxazolidinone protease inhibitors .

- Cellular uptake : Use LC-MS/MS to quantify intracellular concentrations in HEK293 or HepG2 cells, correlating with logP values (predicted ~2.5) .

- Cytotoxicity : MTT assays in non-target cell lines (e.g., NIH/3T3) to establish selectivity indices .

Advanced: How does the sulfonyl-phenoxypropyl group influence pharmacokinetics, and what modifications improve blood-brain barrier (BBB) penetration?

- Lipophilicity : The phenoxypropyl group increases logP (~2.8 vs. 1.5 for non-phenoxy analogs), enhancing membrane permeability but reducing aqueous solubility .

- BBB optimization :

- Replace phenoxy with fluorinated aryl groups (e.g., 2-fluorophenyl) to balance logP and polar surface area (<90 Ų) .

- Introduce morpholinosulfonyl substituents to improve solubility via H-bonding without compromising bioavailability .

- In silico modeling : Use Schrödinger’s QikProp to predict BBB scores (>2.0 favorable) .

Advanced: How can conflicting data on enzymatic inhibition (e.g., IC50_{50}50 variability across studies) be systematically addressed?

Q. Root causes and solutions :

- Assay conditions : Standardize buffer pH (7.4 vs. 6.8 alters ionization of sulfonamide groups) and pre-incubation times .

- Enzyme source : Compare recombinant vs. tissue-derived enzymes (e.g., human neutrophil elastase vs. pancreatic elastase) .

- Data normalization : Express activity as % inhibition relative to positive controls (e.g., Sivelestat for elastase) to minimize inter-study variability .

Advanced: What computational strategies predict structure-activity relationships (SAR) for analogs targeting inflammatory pathways?

Molecular docking : Use AutoDock Vina to model interactions with COX-2 or 5-lipoxygenase. The sulfonyl group shows strong binding to Arg120 in COX-2 .

QSAR modeling : Derive regression models using descriptors like polar surface area, H-bond acceptors, and molar refractivity. Key predictors:

- IC inversely correlates with sulfonyl group electron-withdrawing capacity (Hammett σ~0.6) .

MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories; pyrrolidine ring flexibility impacts binding entropy .

Advanced: How are metabolic stability and CYP450 interactions evaluated for this compound?

- Liver microsome assays : Incubate with human liver microsomes (HLM) and NADPH, monitoring parent compound depletion via LC-MS.

- Half-life >60 min suggests favorable stability .

- CYP inhibition : Screen against CYP3A4, 2D6, and 2C9 using fluorescent probes (e.g., Vivid® kits).

- Sulfonamide groups may inhibit CYP2C9 (IC <10 μM requires caution) .

- Metabolite ID : Use UPLC-QTOF to detect hydroxylation at the pyrrolidine ring or O-dealkylation of the phenoxy group .

Advanced: What strategies resolve low crystallinity in salt/cocrystal formulations?

- Coformer screening : Test carboxylic acids (e.g., succinic acid) via slurry crystallization in ethanol/water (1:1).

- Polymer dispersion : Use Soluplus® or HPMCAS to prepare amorphous solid dispersions, improving dissolution (e.g., 2.5-fold AUC increase in pH 6.8 buffer) .

- Hot-melt extrusion : Optimize processing temperatures (Tg-dependent, ~120–150°C) to avoid thermal degradation .

Advanced: How do environmental factors (pH, light) impact compound stability, and what storage conditions are optimal?

- pH sensitivity : Oxazolidine-dione hydrolyzes in acidic conditions (t <24 h at pH 2.0); store lyophilized at -80°C .

- Photodegradation : Protect from UV light (λ >300 nm induces sulfonyl bond cleavage); use amber vials and inert atmosphere (N) .

- Long-term stability : Monitor via accelerated testing (40°C/75% RH for 6 months; accept <5% degradation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.